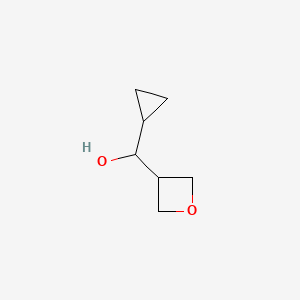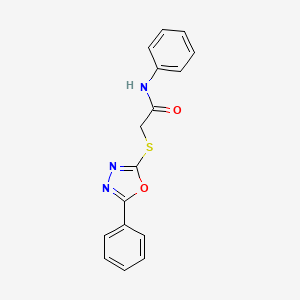
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves the reaction of a phenyl-substituted oxadiazole with a thiol and an acetamide derivative. One common method involves the use of hydrazide analogs, carbon disulfide, and potassium hydroxide in ethanol, followed by refluxing until the evolution of hydrogen sulfide ceases . Another method includes the use of triethylamine and chloroacetyl chloride with vigorous stirring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant activity.
Material Science: It is used in the design of iridium complexes for photophysical studies.
Industrial Chemistry: It serves as a precursor for various chemical syntheses and applications in the production of high-energy materials.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes to exert its anticonvulsant effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-diphenylphosphinic amide
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea
- 5-(((5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
N-Phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H13N3O2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-14(17-13-9-5-2-6-10-13)11-22-16-19-18-15(21-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,20) |
Clave InChI |
OIHKRJPVCHXIMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


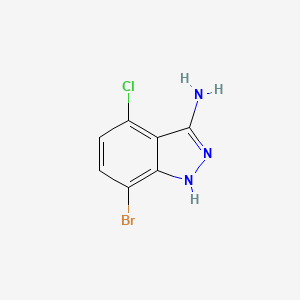
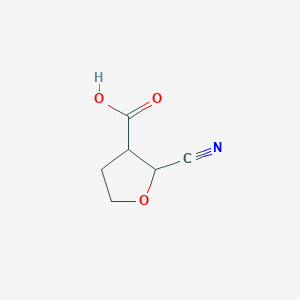
![2-Benzyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11765047.png)

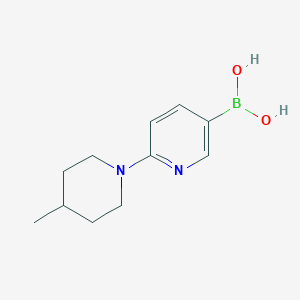

![ethyl 2-[(1R)-1-aminoethyl]-1,3-thiazole-4-carboxylate](/img/structure/B11765102.png)

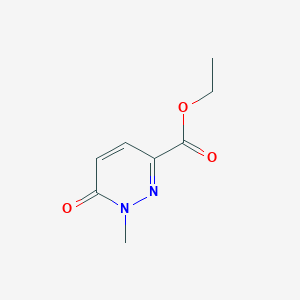
![ethyl (7S)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11765118.png)
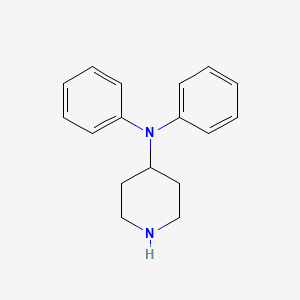
![4-[4-[10-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-7,7-di(octan-3-yl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B11765125.png)
